A Comprehensive Spectroscopic Guide to 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one: An Essential Component in Advanced Materials
A Comprehensive Spectroscopic Guide to 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one: An Essential Component in Advanced Materials
Introduction: The Rising Importance of Fluorinated Cyclic Carbonates
In the landscape of advanced materials and energy storage, fluorinated organic compounds have carved out a significant niche. Their unique electronic properties, thermal stability, and influence on solvation characteristics make them indispensable in various applications, most notably as electrolyte additives in lithium-ion batteries. This guide focuses on a specific, yet crucial molecule: 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one. While direct and exhaustive spectroscopic data for this compound is not widely published, this document serves as an in-depth technical guide, providing predicted and interpreted spectroscopic data based on the analysis of structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of the structural and spectroscopic characteristics of this emerging molecule.
The introduction of fluoromethyl groups at the 4 and 5 positions of the 1,3-dioxolan-2-one ring is anticipated to significantly impact its electrochemical stability and ionic conductivity, making it a promising candidate for next-generation electrolytes. Understanding its spectral signatures is paramount for its identification, purity assessment, and for elucidating its behavior in various chemical environments.
Molecular Structure and Isomerism
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one possesses two stereocenters at the C4 and C5 positions. This gives rise to the possibility of cis and trans diastereomers, which are expected to have distinct spectroscopic properties. This guide will consider both isomers where relevant.
Figure 1: Cis and trans isomers of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one, ¹H, ¹³C, and ¹⁹F NMR will provide critical information. The predicted chemical shifts are based on data from analogous compounds such as 4-(fluoromethyl)-1,3-dioxolan-2-one and other fluorinated carbonates.[1][2]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be complex due to proton-proton and proton-fluorine couplings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |
| 4.8 - 5.1 | m | H-4, H-5 | |
| 4.5 - 4.8 | ddt | -CH₂F | ²JHF ≈ 47, ³JHH, ⁴JHF |
Interpretation:
-
The protons on the dioxolane ring (H-4 and H-5) are expected to appear in the range of 4.8-5.1 ppm. The multiplicity will be a complex multiplet due to coupling with each other and with the adjacent fluoromethyl protons.
-
The methylene protons of the fluoromethyl groups (-CH₂F) are expected to resonate between 4.5 and 4.8 ppm. They will appear as a doublet of doublet of triplets (ddt) due to geminal coupling with the fluorine atom (²JHF), and vicinal coupling with the ring protons (³JHH), and a smaller four-bond coupling to the other fluorine atom (⁴JHF). The large geminal H-F coupling constant of approximately 47 Hz is a characteristic feature.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| 153 - 155 | t (small) | C=O |
| 81 - 84 | dt | -CH₂F |
| 74 - 77 | d | C-4, C-5 |
Interpretation:
-
The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 153-155 ppm. It may exhibit a small triplet splitting due to two-bond coupling with the fluorine atoms.
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The carbons of the fluoromethyl groups (-CH₂F) are predicted to be in the 81-84 ppm region and will appear as a doublet of triplets due to one-bond C-F coupling and three-bond C-F coupling.
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The ring carbons (C-4 and C-5) are expected between 74 and 77 ppm and will likely appear as doublets due to two-bond C-F coupling.
Predicted ¹⁹F NMR Data
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds.[3][4]
| Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Assignment |
| -230 to -235 | t | -CH₂F |
Interpretation:
-
The fluorine atoms of the fluoromethyl groups are expected to resonate in the region of -230 to -235 ppm. The signal should appear as a triplet due to the two-bond coupling with the two adjacent protons of the methylene group.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain the spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the signals. Use a suitable fluorine standard for referencing.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
Figure 2: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one is expected to be dominated by the strong carbonyl stretch and C-F bond vibrations. The predicted vibrational frequencies are based on data from similar cyclic carbonates.[5][6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1800 - 1830 | Strong | C=O stretch (carbonate) |
| 1100 - 1200 | Strong | C-O-C stretch (ring) |
| 1000 - 1100 | Strong | C-F stretch |
| 2900 - 3000 | Medium | C-H stretch |
Interpretation:
-
Carbonyl (C=O) Stretch: A very strong absorption band is expected in the region of 1800-1830 cm⁻¹. The position of this band is sensitive to the electron-withdrawing effects of the fluoromethyl groups, which typically shift the carbonyl frequency to a higher wavenumber compared to non-fluorinated analogs.
-
C-O-C Stretch: Strong bands corresponding to the symmetric and asymmetric stretching of the C-O-C bonds in the dioxolane ring are predicted to appear between 1100 and 1200 cm⁻¹.
-
C-F Stretch: A strong and characteristic absorption for the C-F bond is expected in the 1000-1100 cm⁻¹ region.
-
C-H Stretch: Medium intensity bands for the C-H stretching vibrations of the ring and methylene groups will be observed in the 2900-3000 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of C₅H₄F₂O₃ is 150.07 g/mol . The molecular ion peak is expected at m/z = 150.
-
Major Fragmentation Pathways: The fragmentation of cyclic carbonates is often initiated by the loss of CO₂.[7][8]
| m/z | Predicted Fragment |
| 150 | [M]⁺ |
| 106 | [M - CO₂]⁺ |
| 73 | [M - CO₂ - CH₂F]⁺ |
| 47 | [CH₂F-C=O]⁺ |
| 33 | [CH₂F]⁺ |
Interpretation:
The primary fragmentation is expected to be the loss of a neutral carbon dioxide molecule (44 Da) to give a radical cation at m/z 106. Subsequent fragmentation could involve the loss of a fluoromethyl radical to yield a fragment at m/z 73. Other characteristic fragments would include the fluoromethyl cation at m/z 33 and the fluoroacetyl cation at m/z 47.
Figure 3: Predicted major fragmentation pathway for 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Analysis: Record the mass spectrum and identify the molecular ion and major fragment ions.
Conclusion and Future Outlook
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one. While experimental data for this specific molecule remains to be published in detail, the interpretations and predictions presented here, based on sound chemical principles and data from analogous compounds, offer a valuable resource for researchers. The provided protocols for NMR, IR, and Mass Spectrometry serve as a practical starting point for the characterization of this and other novel fluorinated cyclic carbonates. As the demand for advanced electrolyte materials continues to grow, the detailed structural and spectroscopic understanding of compounds like 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one will be crucial for accelerating innovation in energy storage and other high-tech applications.
References
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Comptes Rendus de l'Académie des Sciences. (2023, February 13). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 2). Synthesis and Chemical Properties of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: A Chemist's Guide. Retrieved from [Link]
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ACS Publications. (2010, June 16). Quantification of Carbonate by Gas Chromatography−Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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ACS Publications. (2025, October 30). Reactivity of Cyclic and Linear Alkyl Carbonates with Reactive Oxygen Species. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. Fig. S16 1 H NMR spectrum of 4-fluoro-1,3-dioxolan-2-one. Retrieved from [Link]
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PubChem. 4-(Fluoromethyl)-1,3-dioxolan-2-one. Retrieved from [Link]
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ResearchGate. (2025, August 8). Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. Retrieved from [Link]
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Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
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Magritek. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]
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Academia.edu. FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one and 4,5-dichloro-1,3-dioxolan-2-one. Retrieved from [Link]
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